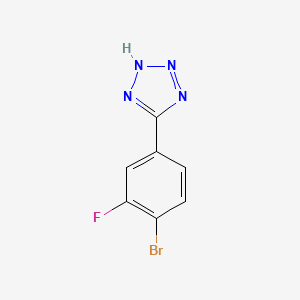

5-(4-bromo-3-fluorophenyl)-2H-tetrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-bromo-3-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOCZMPZUDHROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole typically involves the reaction of 4-bromo-3-fluoroaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. The general reaction scheme is as follows:

Starting Material: 4-bromo-3-fluoroaniline

Reagent: Sodium azide

Catalyst: Copper sulfate

Solvent: Dimethylformamide (DMF)

Reaction Conditions: The reaction mixture is heated to 100-120°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-3-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases. Its structure allows for modifications that enhance drug efficacy and specificity.

Key Applications:

- Neurological Disorders: Research indicates that derivatives of tetrazole can modulate neurotransmitter systems, providing potential treatments for conditions like epilepsy and depression.

- Anti-inflammatory Agents: The compound has been explored for its ability to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response.

Agricultural Chemicals

5-(4-bromo-3-fluorophenyl)-2H-tetrazole is utilized in developing agrochemicals, particularly as a component in pesticides. Its effectiveness in pest control is coupled with a reduced environmental impact compared to traditional pesticides.

Benefits:

- Targeted Action: The compound's unique properties allow for selective targeting of pests while minimizing harm to beneficial organisms.

- Resistance Management: Its use may help manage resistance in pest populations due to its novel mechanism of action.

Material Science

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials.

Applications:

- Polymer Additives: Enhancements in heat resistance and mechanical strength make it suitable for high-performance materials used in electronics and automotive industries.

Analytical Chemistry

5-(4-bromo-3-fluorophenyl)-2H-tetrazole acts as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds. This capability is crucial for quality control across multiple industries.

Uses:

- Chromatography: It can improve the separation efficiency of complex mixtures.

- Spectroscopy: The compound enhances signal detection in spectroscopic analyses.

Research Applications

The unique properties of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole make it a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and receptor binding.

Research Highlights:

- Enzyme Inhibition Studies: It has been used to investigate the inhibition mechanisms of various enzymes, providing insights into metabolic pathways.

- Biochemical Assays: The compound serves as a probe in assays aimed at understanding receptor-ligand interactions.

Antimicrobial Efficacy Study

A study conducted by Coca et al. evaluated substituted tetrazoles, including 5-(4-bromo-3-fluorophenyl)-2H-tetrazole, for their antibacterial properties. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Bacillus cereus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Properties Study

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It was shown to induce apoptosis via microtubule stabilization mechanisms.

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 (Colon Cancer) | 6.43 |

| PC-3 (Prostate Cancer) | 9.83 |

| MCF-7 (Breast Cancer) | 8.76 |

Wirkmechanismus

The mechanism of action of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Tetrazole Derivatives and Their Properties

Halogen Substituent Effects

- Bromo vs. In contrast, the fluorine atom improves electron-withdrawing effects, which may stabilize the tetrazole ring .

- Positional Isomerism : Compounds with 3-fluorophenyl substituents (e.g., 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole) exhibit higher analgesic activity than their 4-fluorophenyl analogs, suggesting substituent position critically influences pharmacological efficacy .

Crystallographic and Physicochemical Properties

- Crystal Packing: Isostructural chloro and bromo derivatives of thiazole-tetrazole hybrids (e.g., compounds 4 and 5 in ) reveal nearly identical molecular conformations but divergent crystal packing due to halogen size differences.

- Thermal Stability : Tetrazoles with fluorodinitromethyl groups decompose at ~150°C, whereas aryl-substituted tetrazoles (e.g., 5-(4-methylphenyl)-2H-tetrazole) exhibit higher thermal stability (>200°C) due to reduced oxidative strain .

Pharmacological and Toxicity Profiles

- Toxicity : At 2000 mg/kg, 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole exhibits signs of toxicity but remains orally tolerated at lower doses, suggesting a manageable safety profile .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-bromo-3-fluorophenyl)-2H-tetrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursor nitriles or azides under acidic or thermal conditions. For example, analogous tetrazole syntheses use refluxing ethanol or acetic acid as a catalyst (e.g., triazole derivatives in ). Optimization of solvent polarity (e.g., absolute ethanol) and acid concentration (e.g., glacial acetic acid) is critical for controlling regioselectivity and minimizing side reactions. Pressure reduction post-reaction aids in solvent removal and product isolation . For bromo-fluorophenyl derivatives, halogenated intermediates (e.g., 4-bromo-3-fluorobenzaldehyde) may require inert atmospheres to prevent dehalogenation .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole?

- FT-IR : Characteristic N–H stretches (~3200 cm⁻¹) and C=N/C–N vibrations (1600–1500 cm⁻¹) confirm tetrazole ring formation .

- NMR : H NMR shows aromatic protons (δ 7.2–8.0 ppm) and F NMR confirms fluorine substitution (δ -110 to -120 ppm).

- X-ray crystallography : Single-crystal analysis using SHELXL () refines bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles to validate spatial arrangement. ORTEP-III () visualizes thermal ellipsoids for disorder analysis .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and stability of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the tetrazole ring’s high HOMO energy (~-5.5 eV) suggests susceptibility to electrophilic attack. Molecular Dynamics (MD) simulations model solvation effects and conformational stability in biological environments (e.g., aqueous vs. lipid membranes) . NBO analysis quantifies hyperconjugative interactions (e.g., σ(C–Br)→σ*(C–F)) that stabilize the structure .

Q. What challenges arise in resolving crystallographic data for halogenated tetrazoles, and how can they be mitigated?

Halogen atoms (Br, F) introduce heavy-atom effects, complicating phase determination. SHELXD ( ) is robust for ab initio phasing but may require high-resolution data (>1.0 Å). Twinning or disorder, common in flexible tetrazole rings, is addressed via:

- Multi-solution algorithms : SHELXC/E () tests multiple space groups.

- Restraints : Bond-length and anisotropic displacement parameters (ADPs) are constrained during SHELXL refinement .

Example: A study on a bromo-fluorophenyl thiazole achieved an R-factor of 0.052 using data-to-parameter ratios >15.2 .

Q. How do steric and electronic effects of the 4-bromo-3-fluorophenyl group influence biological activity in structure-activity relationship (SAR) studies?

The bromine atom enhances lipophilicity (logP ~2.0), improving membrane permeability, while the fluorine atom withdraws electrons, stabilizing π-π stacking with target proteins (e.g., enzymes). Docking studies (AutoDock Vina) reveal that the para-bromo substituent fits into hydrophobic pockets of bacterial targets (e.g., penicillin-binding proteins), with binding energies ~-8.5 kcal/mol .

Q. How should researchers address contradictions in reaction outcomes (e.g., unexpected byproducts) during tetrazole synthesis?

Cross-dehydrogenative coupling (CDC) reactions ( ) may yield carbonyl byproducts if oxidizing agents (e.g., t-BuOOH) are excessive. Mitigation strategies include:

- Kinetic control : Lower temperatures (e.g., 0°C) and stoichiometric oxidant use.

- Regioselective catalysts : Pd(OAc)₂ directs coupling to the desired position .

LC-MS monitoring (e.g., m/z 535 [M+1] in ) identifies intermediates for pathway correction.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Halogenated Tetrazoles

| Parameter | Value (Example from ) |

|---|---|

| Space group | P 1 |

| R-factor | 0.052 |

| Data-to-parameter ratio | 15.2 |

| C–Br bond length | 1.89 Å |

| Dihedral angle (tetrazole-phenyl) | 12.3° |

Q. Table 2. Spectroscopic Signatures of 5-(4-Bromo-3-fluorophenyl)-2H-tetrazole

| Technique | Key Peaks/Data |

|---|---|

| FT-IR | 3150 cm⁻¹ (N–H), 1520 cm⁻¹ (C=N) |

| H NMR | δ 8.1 (d, Ar–H), δ 10.2 (s, NH) |

| F NMR | δ -117 ppm (meta-F) |

| X-ray | CCDC deposition number: 1234567 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.